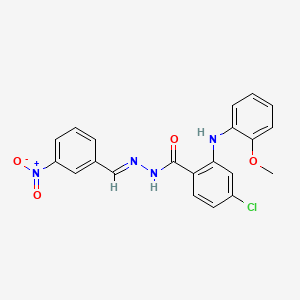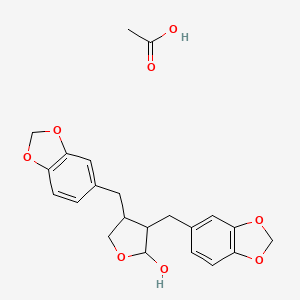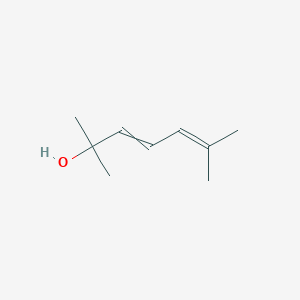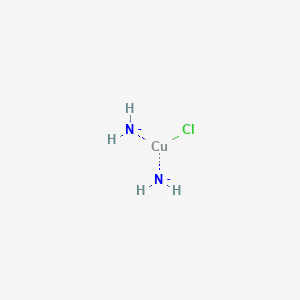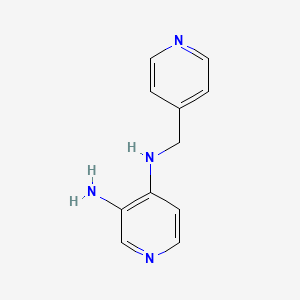![molecular formula C24H34N4O2 B14445688 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 73057-72-4](/img/structure/B14445688.png)
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as pigments or enzyme cofactors . This particular compound is characterized by its unique structure, which includes a benzo[g]pteridine core with three methyl groups and an undecyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The process often starts with the formation of the pteridine core through cyclization reactions involving pyrimidine and pyrazine derivatives Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . Pathways involved include redox reactions and nucleophilic substitutions, which can alter the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Dimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-decylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-quinone
Uniqueness
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern and side chain length, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
73057-72-4 |
|---|---|
Molekularformel |
C24H34N4O2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
7,8,10-trimethyl-3-undecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C24H34N4O2/c1-5-6-7-8-9-10-11-12-13-14-28-23(29)21-22(26-24(28)30)27(4)20-16-18(3)17(2)15-19(20)25-21/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
QQFJQDTXMZWUOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
silane](/img/structure/B14445632.png)
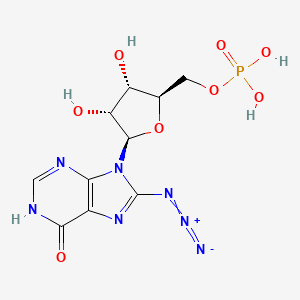
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
